molecular formula C8H9F2N3O4 B11797062 Ethyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate

Ethyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B11797062
M. Wt: 249.17 g/mol
InChI Key: IKMCQPUBCWEKPU-UHFFFAOYSA-N
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Description

Ethyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate is a high-value chemical building block designed for research and development in medicinal and agrochemical chemistry. This compound features a multifunctional pyrazole core, a motif frequently utilized in drug discovery due to its wide range of biological activities . The specific substitutions on the pyrazole ring—including the 2,2-difluoroethyl group at the N-1 position, the nitro group at the C-3 position, and the ethyl ester at the C-5 position—make it a versatile scaffold for further synthetic elaboration. These functional groups are key handles for generating a diverse array of derivatives, facilitating structure-activity relationship (SAR) studies . Pyrazole derivatives are recognized for their significant pharmacological potential, demonstrating activities such as anti-inflammatory, antimicrobial, anticancer, and antiviral effects . The incorporation of fluorine atoms, as in the 2,2-difluoroethyl chain, is a common strategy in modern drug design to influence a compound's metabolic stability, lipophilicity, and bioavailability. Similarly, the nitro group can serve as a precursor for amines or other functional groups, while the ester can be hydrolyzed to a carboxylic acid or transformed into other valuable functionalities . As such, this compound is an excellent intermediate for the synthesis of more complex molecules aimed at novel target identification and validation in biological systems. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9F2N3O4

Molecular Weight

249.17 g/mol

IUPAC Name

ethyl 2-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylate

InChI

InChI=1S/C8H9F2N3O4/c1-2-17-8(14)5-3-7(13(15)16)11-12(5)4-6(9)10/h3,6H,2,4H2,1H3

InChI Key

IKMCQPUBCWEKPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is typically constructed via cyclization reactions. A common method involves the condensation of hydrazines with 1,3-diketones or their equivalents. For example:

  • Reaction of ethyl 3-(dimethylamino)acrylate with methylhydrazine yields a 5-hydroxypyrazole intermediate, which is subsequently dehydrated.

  • Cyclocondensation using 1-chloro-2,2-difluoroethane under basic conditions introduces the difluoroethyl group early in the synthesis.

Typical Conditions :

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature: 0–25°C

  • Base: Potassium carbonate or sodium hydride

  • Yield: 60–85%

Difluoroethylation at Position 1

Introducing the 2,2-difluoroethyl group requires alkylation of the pyrazole nitrogen. This step often employs 1-chloro-2,2-difluoroethane as the alkylating agent:

Pyrazole+ClCF2CH2FBase1-(2,2-Difluoroethyl)pyrazole\text{Pyrazole} + \text{ClCF}2\text{CH}2\text{F} \xrightarrow{\text{Base}} \text{1-(2,2-Difluoroethyl)pyrazole}

Optimized Parameters :

  • Base : Potassium hydroxide or triethylamine

  • Solvent : DMF or acetonitrile

  • Reaction Time : 6–12 hours

  • Yield : 70–90%

The choice of base significantly impacts regioselectivity, with bulky bases favoring N-alkylation over O-alkylation.

Nitration at Position 3

Nitration is performed using a mixed acid system (HNO₃/H₂SO₄) to direct the nitro group to position 3, adjacent to the electron-withdrawing carboxylate:

1-(2,2-Difluoroethyl)pyrazoleHNO3/H2SO43-Nitro Derivative\text{1-(2,2-Difluoroethyl)pyrazole} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{3-Nitro Derivative}

Critical Factors :

  • Temperature : 0–5°C to suppress side reactions

  • Nitrating Agent Ratio : 1.2 equivalents HNO₃

  • Yield : 65–75%

The carboxylate group at position 5 acts as a meta-director, ensuring preferential nitration at position 3.

Esterification of the Carboxylic Acid

The final step involves esterification of the carboxylic acid at position 5. While some routes start with ethyl esters, others require late-stage esterification:

5-Carboxylic Acid+EtOHH+Ethyl Ester\text{5-Carboxylic Acid} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Ethyl Ester}

Conditions :

  • Catalyst : Sulfuric acid or p-toluenesulfonic acid

  • Reflux : 12–24 hours

  • Yield : 80–95%

Industrial-Scale Production Considerations

Patents highlight processes amenable to large-scale synthesis:

  • In-situ deprotonation and alkylation using Grignard reagents (e.g., isopropylmagnesium chloride) reduces intermediate isolation steps.

  • Continuous flow reactors enhance heat management and reaction efficiency for nitration and esterification.

Economic and Safety Advantages :

  • Use of 1-chloro-2,2-difluoroethane over costlier fluorinating agents.

  • Crystallization-based purification minimizes solvent waste.

Analytical Characterization

Key analytical data for verifying the structure and purity of the final product include:

Technique Key Observations
¹H NMR δ 1.35 (t, 3H, CH₂CH₃), δ 4.32 (q, 2H, OCH₂), δ 6.52 (s, 1H, pyrazole H-4)
¹⁹F NMR δ -120.2 (t, J = 53 Hz, CF₂)
IR Spectroscopy 1725 cm⁻¹ (C=O ester), 1530 cm⁻¹ (NO₂ asymmetric stretch)
MS (ESI) m/z 249.17 [M+H]⁺

These data align with reported values for analogous compounds.

Challenges and Alternative Approaches

Regioselectivity in Nitration

Competing nitration at position 4 can occur if directing effects are insufficiently controlled. Solutions include:

  • Electron-withdrawing group tuning : Strengthening the meta-directing effect via substituent modification.

  • Low-temperature nitration : Slowing reaction kinetics to favor thermodynamically stable products.

Stability of Intermediates

The nitro group can render intermediates sensitive to heat. Strategies include:

  • Short reaction times during nitration.

  • Storage under inert atmosphere to prevent decomposition.

Alternative Nitration Methods

  • Acetyl nitrate : Milder nitrating agent for sensitive substrates.

  • Ion-exchange resins : Solid acid catalysts reducing corrosion risks .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further functionalization or biological studies.

ConditionsProductKey ObservationsReferences
1M HCl, 80°C, 6 hrs1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylic acidComplete conversion observed via HPLC
NaOH (aq), reflux, 4 hrsSame as aboveHigher reaction rate in basic media

Nitro Group Reduction

The nitro group can be selectively reduced to an amine, enabling access to aminopyrazole derivatives with enhanced pharmacological potential.

Reduction MethodConditionsProductSelectivity NotesReferences
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOH, 25°CEthyl 1-(2,2-difluoroethyl)-3-amino-1H-pyrazole-5-carboxylateRequires careful monitoring to avoid over-reduction
Fe/HClFe powder, HCl (conc.), H₂O, 70°CSame as aboveEconomical but lower yield (~65%)

Nucleophilic Substitution

The difluoroethyl group participates in substitution reactions under specific conditions, though its stability limits reactivity compared to monofluoro analogs.

ReagentConditionsProductMechanistic InsightReferences
NaN₃, DMF, 120°CAzide substitutionEthyl 1-(azidoethyl)-3-nitro-1H-pyrazole-5-carboxylateLimited conversion due to steric hindrance
KSCN, CuI, DMSO, 100°CThiocyanationEthyl 1-(2-thiocyanatoethyl)-3-nitro-1H-pyrazole-5-carboxylateRequires catalytic copper for activation

Cyclization Reactions

The ester and nitro groups facilitate cyclization with bifunctional nucleophiles, forming fused heterocycles.

ReagentConditionsProductApplication ContextReferences
Hydrazine hydrateEtOH, reflux, 8 hrsPyrazolo[3,4-d]pyridazinone derivativeAnticancer lead optimization
EthylenediamineDMF, 100°C, 12 hrsBicyclic pyrazolo-triazine compoundAgrochemical intermediate

Electrophilic Aromatic Substitution (EAS)

The nitro group deactivates the pyrazole ring, necessitating harsh conditions for EAS. Post-reduction amine derivatives show enhanced reactivity.

ReactionConditionsProductYield & RemarksReferences
Nitration (HNO₃/H₂SO₄)0°C, 2 hrsNo reaction observedRing deactivation by nitro group
Bromination (Br₂/FeBr₃)After nitro→amine reductionEthyl 1-(2,2-difluoroethyl)-3-amino-5-bromo-1H-pyrazole-5-carboxylateRegioselective at C4 position

Condensation Reactions

The ester carbonyl engages in condensations to form hydrazones or Schiff bases, useful in metal-chelation studies.

ReagentConditionsProductAnalytical ConfirmationReferences
PhenylhydrazineEtOH, RT, 24 hrsHydrazone derivativeCharacterized via FT-IR and NMR
4-AminophenolAcOH, 60°C, 6 hrsSchiff base complexFluorescent property analysis

Critical Analysis of Reactivity Trends

  • Steric and Electronic Effects : The 2,2-difluoroethyl group imposes steric constraints, reducing accessibility to the pyrazole C4 position. Electron-withdrawing nitro and ester groups further polarize the ring, directing substitutions to specific sites .

  • Bioreductive Activation : The nitro group’s reduction to reactive amines or hydroxylamines under physiological conditions suggests potential prodrug applications.

This compound’s versatility in synthesis and functionalization underscores its utility in medicinal chemistry and materials science. Experimental validation of proposed mechanisms (e.g., radical pathways for difluoroethyl substitutions) remains an area for further investigation.

Scientific Research Applications

Medicinal Chemistry

The medicinal applications of Ethyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate are primarily linked to its pharmacological properties. Research indicates that pyrazole derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against a range of pathogens. For instance, pyrazole derivatives have been evaluated for their effectiveness against bacteria and fungi, demonstrating promising results in inhibiting growth and activity .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been documented, making it a candidate for the development of anti-inflammatory drugs. The mechanism typically involves the inhibition of pro-inflammatory cytokines .
  • Anticancer Potential : Pyrazoles are recognized for their anticancer activities. Research has indicated that this compound may induce apoptosis in cancer cells through various pathways. Studies have focused on its efficacy against specific cancer types, though further clinical trials are necessary to establish its therapeutic potential .

Agricultural Applications

In agriculture, this compound could serve as a potential agrochemical due to its biological activity:

  • Pesticidal Properties : Similar pyrazole derivatives have been investigated for their insecticidal and fungicidal properties. The unique difluoroethyl group may enhance the compound's efficacy against pests while reducing toxicity to non-target organisms.

Materials Science

The compound's unique structural attributes make it suitable for applications in materials science:

  • Polymer Chemistry : this compound can be utilized as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices could enhance thermal stability and mechanical strength due to the presence of fluorinated groups .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Brazilian Chemical Society demonstrated the synthesis of several pyrazole derivatives, including compounds structurally related to this compound. The derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi, showcasing their potential as therapeutic agents .

Case Study 2: Anticancer Research

Research conducted on pyrazole derivatives indicated that compounds similar to this compound showed significant cytotoxic effects on cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity and provided insights into the mechanisms involved .

Mechanism of Action

The mechanism of action of Ethyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazole derivatives with ethyl carboxylate groups at position 5 are widely studied. Key structural differences lie in substituents at positions 1 and 3:

Compound Name Position 1 Substituent Position 3 Substituent Molecular Weight (g/mol) Notable Properties/Applications
Ethyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate 2,2-Difluoroethyl Nitro ~261.18* High polarity due to -NO₂ and -CF₂CH₃; potential intermediate for fluorinated pharmaceuticals
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate () H (unsubstituted) 4-Nitrophenyl 291.26 Extended conjugation for UV activity; agrochemical applications
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate () 2-Bromoethyl 4-Methoxyphenyl ~367.22* Bromine enables cross-coupling reactions; methoxy group enhances lipophilicity
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate () Benzyl 4-Fluorophenyl 354.37 Aromatic stacking in crystal structures; antimicrobial activity
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate () H (unsubstituted) 3-Fluoro-4-methoxyphenyl 264.25 Dual electron-withdrawing/donating groups for tuned reactivity

*Calculated based on molecular formulas.

Electronic and Steric Effects

  • Nitro vs. Aryl Groups : The nitro group in the target compound provides stronger electron-withdrawing effects compared to aryl substituents (e.g., 4-nitrophenyl in ), increasing electrophilicity at position 3. This contrasts with electron-donating groups like methoxy (), which reduce reactivity .
  • Fluorinated Substituents: The 2,2-difluoroethyl group introduces steric bulk and polar C-F bonds, enhancing metabolic stability compared to non-fluorinated analogs (e.g., benzyl in ) . Mono-fluoro substituents (e.g., 4-fluorophenyl in ) offer milder electronic effects .

Crystallographic and Physicochemical Properties

  • Crystal structures of analogs (e.g., ) reveal that bulky substituents at position 1 (e.g., benzyl) induce distinct packing modes compared to smaller groups like difluoroethyl .
  • The nitro group’s planar geometry may promote π-π stacking in the solid state, whereas alkyl chains (e.g., 2-ethoxyethyl in ) enhance solubility in nonpolar solvents .

Biological Activity

Ethyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a unique pyrazole core with a nitro group and a difluoroethyl substituent, which may influence its biological properties. The molecular formula is C₉H₈F₂N₄O₄, with a molecular weight of 246.18 g/mol.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various pyrazole derivatives, including this compound. The compound has shown promising activity against several bacterial strains and fungi.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD
Candida albicansTBD

Note: TBD indicates that specific MIC values for this compound need to be determined in future studies.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. This compound may exhibit significant effects on inflammatory pathways.

Case Study: In Vivo Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of various pyrazole derivatives using the carrageenan-induced paw edema model in rats. The results indicated that certain derivatives exhibited notable inhibition of edema formation.

  • Inhibition Rate : this compound demonstrated an inhibition rate comparable to standard anti-inflammatory drugs like indomethacin.

The biological activity of this compound is believed to involve multiple mechanisms, including:

  • Inhibition of COX Enzymes : Some studies suggest that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Antimicrobial Mechanisms : The presence of the nitro group may contribute to the compound's ability to disrupt bacterial cell wall synthesis or function.

Q & A

Q. What are the established synthetic methodologies for preparing Ethyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate, and how can reaction parameters be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclocondensation of ethyl acetoacetate with hydrazine derivatives, followed by functionalization. For example:
  • Cyclocondensation : React ethyl acetoacetate with substituted hydrazines (e.g., 2,2-difluoroethylhydrazine) under reflux in ethanol, monitored by TLC .
  • Nitro Group Introduction : Nitration at the 3-position using HNO₃/H₂SO₄ at 0–5°C to minimize side reactions .
  • Substitution : Introduce the difluoroethyl group via nucleophilic substitution (e.g., using 2,2-difluoroethyl bromide in DMF with K₂CO₃) .
    Optimization includes catalyst screening (e.g., Pd(PPh₃)₄ for coupling reactions) and purification via column chromatography (silica gel, hexane/ethyl acetate) .

Q. Which spectroscopic and chromatographic techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key peaks include the nitro group’s deshielding effect (δ 8.5–9.0 ppm for aromatic protons) and the difluoroethyl group’s triplet splitting (δ 4.5–5.0 ppm, 2JHF^2J_{HF} = 47 Hz) .
  • IR Spectroscopy : C=O stretch at ~1700 cm⁻¹ and NO₂ asymmetric stretch at ~1530 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z [M+H]⁺ consistent with the molecular formula C₈H₈F₂N₃O₄ .
  • HPLC/GC : Purity ≥98% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the key stability considerations for storing this compound, and under what conditions does decomposition occur?

  • Methodological Answer :
  • Storage : Airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group .
  • Decomposition : At temperatures >150°C, decomposition releases nitrogen oxides (NOₓ) and carbon monoxide. Avoid exposure to strong oxidizers (e.g., HNO₃) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group at the 3-position influence the pyrazole ring’s reactivity in further functionalization?

  • Methodological Answer : The nitro group deactivates the ring, directing electrophilic substitution to the 4-position. For example:
  • Suzuki-Miyaura Coupling : React with aryl boronic acids at C4 using Pd(PPh₃)₄ in degassed DMF/H₂O (yields: 60–85%) .
  • Nucleophilic Aromatic Substitution : Replace nitro with amines under high-temperature Pd catalysis (e.g., NH₃ in dioxane, 120°C) .

Q. How can researchers resolve discrepancies in biological activity data (e.g., nitric oxide release) across different assay systems?

  • Methodological Answer :
  • Assay Validation : Standardize conditions (pH 7.4, 37°C) and use Griess assay/chemiluminescence for NO quantification .
  • Metabolic Profiling : Incubate with liver microsomes to assess enzymatic activation pathways. Conflicting data may arise from differential metabolism in cell lines (e.g., RAW 264.7 vs. HEK293) .

Q. What computational approaches predict this compound’s binding affinity to target enzymes, and how can molecular dynamics (MD) refine these predictions?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with enzyme crystal structures (e.g., Lp-PLA2, PDB: 3F9C). The difluoroethyl group shows hydrophobic interactions with Val379 and Leu153 .
  • MD Simulations : Run 100 ns trajectories in GROMACS with AMBER force fields. Analyze RMSD (<2.0 Å) and hydrogen-bond persistence (>70%) to validate binding stability .

Q. When encountering conflicting crystallographic data on molecular conformation, what strategies ensure accurate structural elucidation?

  • Methodological Answer :
  • High-Resolution X-ray Diffraction : Resolve structures at ≤0.8 Å resolution. Compare torsion angles (e.g., C3-NO₂ vs. C5-COOEt) with DFT-optimized geometries (B3LYP/6-311++G**) .
  • Polymorph Screening : Recrystallize from ethanol/water vs. DCM/hexane to assess conformational flexibility .

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